

Spectroscopic data of 2-Chloro-4-phenylquinazoline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-phenylquinazoline

Cat. No.: B1364208

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Profile of **2-Chloro-4-phenylquinazoline**

Authored by: A Senior Application Scientist

Abstract

2-Chloro-4-phenylquinazoline (CAS No: 29874-83-7) is a pivotal intermediate in advanced organic synthesis, particularly in the development of complex molecular structures for pharmaceuticals and materials science.^[1] Its value lies in the versatile reactivity offered by its quinazoline core, chloro-substituent, and phenyl group.^[1] Accurate structural confirmation and purity assessment of this compound are paramount, necessitating a comprehensive understanding of its spectroscopic characteristics. While this compound is commercially available and utilized in research, a complete, publicly accessible, and consolidated set of its spectral data is not readily available. This guide, therefore, serves as a predictive and interpretive whitepaper. It leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to delineate the expected spectroscopic signature of **2-Chloro-4-phenylquinazoline**. The interpretations are grounded in established spectroscopic theory and comparative analysis with structurally related quinazoline analogues.

Molecular Structure and Analysis

The foundational step in interpreting any spectroscopic data is a thorough analysis of the molecule's structure. **2-Chloro-4-phenylquinazoline** comprises a bicyclic quinazoline system,

a phenyl substituent at position 4, and a chloro-substituent at position 2.

Caption: Structure of **2-Chloro-4-phenylquinazoline**.

The molecule has 9 protons attached to the aromatic systems and a total of 14 carbon atoms, creating a distinct electronic environment that will be reflected in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show signals exclusively in the aromatic region (typically δ 7.0-9.0 ppm). The nine protons are chemically non-equivalent and should theoretically give rise to nine distinct signals, though some may overlap to form complex multiplets.

Table 1: Predicted ^1H NMR Data for **2-Chloro-4-phenylquinazoline**

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.3 - 8.5	d or dd	1H	H-5	Deshielded by proximity to the quinazoline nitrogen (N1) and the anisotropic effect of the phenyl ring.
~8.0 - 8.2	d or dd	1H	H-8	Deshielded due to peri-interaction and proximity to N1.
~7.8 - 8.0	m	2H	H-2', H-6'	Ortho protons of the C4-phenyl ring, deshielded by the quinazoline ring system.
~7.7 - 7.9	ddd	1H	H-7	Part of the ABCD spin system of the benzo-fused ring.
~7.5 - 7.7	ddd	1H	H-6	Part of the ABCD spin system of the benzo-fused ring.

| ~7.4 - 7.6 | m | 3H | H-3', H-4', H-5' | Meta and para protons of the C4-phenyl ring, appearing as a complex multiplet. |

Predicted ^{13}C NMR Spectrum

The molecule possesses 14 carbon atoms, all of which are part of aromatic systems (sp^2 hybridized). A decoupled ^{13}C NMR spectrum is expected to show 12-14 distinct signals, depending on potential signal overlap. The PubChem database entry for this compound indicates that a ^{13}C NMR spectrum has been recorded on a Bruker AC-200 instrument, supporting the existence of experimental data.^[2]

Table 2: Predicted ^{13}C NMR Data for **2-Chloro-4-phenylquinazoline**

Predicted Chemical Shift (δ , ppm)	Carbon Type	Assignment	Rationale
~162 - 165	Quaternary	C-4	Attached to a nitrogen (N3) and the phenyl ring.
~158 - 161	Quaternary	C-2	Attached to two electronegative atoms (N1, N3) and a chlorine atom, causing significant deshielding.
~151 - 153	Quaternary	C-8a	Bridgehead carbon adjacent to N1.
~136 - 138	Quaternary	C-1'	Phenyl carbon attached to the quinazoline ring.
~133 - 135	CH	C-7	Aromatic methine.
~128 - 131	CH	C-2', C-6', C-4'	Phenyl ring carbons.
~128 - 130	CH	C-5	Aromatic methine.
~127 - 129	CH	C-3', C-5'	Phenyl ring carbons.
~126 - 128	CH	C-6	Aromatic methine.
~125 - 127	CH	C-8	Aromatic methine.

| ~121 - 124 | Quaternary | C-4a | Bridgehead carbon. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

Caption: Standard workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for **2-Chloro-4-phenylquinazoline**

Frequency Range (cm ⁻¹)	Vibration Type	Intensity	Assignment
3100 - 3000	C-H Stretch	Medium-Weak	Aromatic C-H
1620 - 1580	C=N Stretch	Strong	Quinazoline ring imine bond
1580 - 1450	C=C Stretch	Strong-Medium	Aromatic ring skeletal vibrations
800 - 600	C-Cl Stretch	Strong	Carbon-chlorine bond

| 900 - 675 | C-H Bend | Strong | Aromatic out-of-plane bending |

Interpretation: The IR spectrum is expected to be dominated by absorptions characteristic of its aromatic nature. Key diagnostic peaks include the C=N stretching of the quinazoline ring and the strong C-Cl stretch at lower wavenumbers.^[3] The region above 3000 cm⁻¹ confirms the presence of sp² C-H bonds, distinguishing them from aliphatic sp³ C-H bonds which appear below 3000 cm⁻¹.^[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a common, convenient technique for obtaining IR spectra of solid samples.

Caption: Standard workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Molecular Formula: $C_{14}H_9ClN_2$ Monoisotopic Mass: 240.05 Da[2]

Key Predicted Features

- Molecular Ion Peak (M^+): A prominent peak is expected at m/z 240, corresponding to the intact molecule with the most common isotopes (^{12}C , 1H , ^{35}Cl , ^{14}N).
- Isotopic Pattern: The most critical diagnostic feature will be the $M+2$ peak. Due to the natural abundance of chlorine isotopes ($^{35}Cl \approx 75.8\%$, $^{37}Cl \approx 24.2\%$), the spectrum will exhibit a characteristic pair of peaks for the molecular ion: one at m/z 240 (for $C_{14}H_9^{35}ClN_2$) and another at m/z 242 (for $C_{14}H_9^{37}ClN_2$). The intensity ratio of these peaks will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.[5]
- Fragmentation: Under electron ionization (EI), the molecule is expected to fragment in predictable ways.

Table 4: Predicted Mass Spectrometry Fragments for **2-Chloro-4-phenylquinazoline**

m/z	Relative Intensity	Predicted Assignment	Rationale
242	~30%	$[\text{M}+2]^+$	Molecular ion containing the ^{37}Cl isotope.
240	~90-100%	$[\text{M}]^+$	Molecular ion containing the ^{35}Cl isotope.
205	Variable	$[\text{M}-\text{Cl}]^+$	Loss of the chlorine radical.
178	Variable	$[\text{M}-\text{Cl}-\text{HCN}]^+$	Subsequent loss of hydrogen cyanide from the quinazoline ring.

| 102 | Variable | $[\text{C}_6\text{H}_5\text{CN}]^+$ | Fragment corresponding to benzonitrile. |

Experimental Protocol: Electron Ionization (EI)-MS

Caption: Standard workflow for EI-Mass Spectrometry.

Conclusion

The structural elucidation of **2-Chloro-4-phenylquinazoline** is reliably achieved through a combination of spectroscopic techniques. The predicted ^1H and ^{13}C NMR spectra will confirm the carbon-hydrogen framework. IR spectroscopy will verify the presence of key functional groups, particularly the aromatic systems and the C-Cl bond. Finally, mass spectrometry will confirm the molecular weight and, most importantly, provide definitive evidence of the single chlorine atom through its characteristic 3:1 isotopic pattern in the molecular ion peak. This comprehensive spectroscopic profile serves as a benchmark for researchers and scientists to verify the identity and purity of this important synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 2-Chloro-4-phenylquinazoline | C14H9ClN2 | CID 3123582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic data of 2-Chloro-4-phenylquinazoline (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1364208#spectroscopic-data-of-2-chloro-4-phenylquinazoline-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com